molecular formula C43H63N7O8S B1244394 Trunkamide

Trunkamide

Cat. No. B1244394
M. Wt: 838.1 g/mol
InChI Key: UTERRJKSLJLXTA-LVPVHDLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trunkamide is a natural product found in Lissoclinum with data available.

Scientific Research Applications

Total Synthesis and Structural Analysis

  • Trunkamide A's initial isolation was reported in 1996, and subsequent studies led to revisions in its structural understanding. A notable achievement was the total synthesis of Trunkamide A, confirming its structure and stereochemistry. This synthesis highlighted methodologies such as a Lewis acid-assisted aziridine opening for preparing novel reverse-prenylated serine and threonine side chains, and an efficient oxazoline-thiazoline interconversion on the macrocyclic skeleton (Wipf & Uto, 2000).

  • The solution structure of Trunkamide A was analyzed using 2D NMR and simulated annealing methods, revealing a rigid conformation dominated by dimethylallyl side chains and trans-annular hydrogen bonds. This study also examined the conformation of Trunkamide A's l-Phe diastereoisomer, providing insights into its epimerization process (Salvatella et al., 2003).

  • Another significant achievement in Trunkamide research was its solid-phase total synthesis. This method is notable for its use in preclinical trials and involves a quasi-orthogonal protecting scheme, HOAt-based coupling reagents, and cyclizations in solution. The synthesis approach is particularly suitable for large-scale production of Trunkamide A and peptides with similar motifs (Caba et al., 2001).

Biosynthesis and Combinatorial Potential

  • The biosynthesis of diverse cyclic peptides, including Trunkamide, has been traced back to cyanobactins in both symbiotic and free-living cyanobacteria. This discovery led to the production of the prenylated antitumor preclinical candidate Trunkamide in Escherichia coli cultures through genetic engineering (Donia et al., 2008).

  • The combinatorial potential of the RiPP Cyanobactin tru Pathway, responsible for Trunkamide biosynthesis, has been assessed. This study explored the pathway's sequence selectivity, leading to the creation of over 300 new compounds and valuable insights for the design of combinatorial biosynthetic libraries (Ruffner et al., 2014).

properties

Product Name

Trunkamide

Molecular Formula

C43H63N7O8S

Molecular Weight

838.1 g/mol

IUPAC Name

(2S,5S,11S,14S,17S,20S,23R)-2-benzyl-14-[(2S)-butan-2-yl]-11-methyl-20-[(1R)-1-(2-methylbut-3-en-2-yloxy)ethyl]-17-(2-methylbut-3-en-2-yloxymethyl)-25-thia-3,9,12,15,18,21,26-heptazatricyclo[21.2.1.05,9]hexacos-1(26)-ene-4,10,13,16,19,22-hexone

InChI

InChI=1S/C43H63N7O8S/c1-11-25(4)33-38(54)44-26(5)41(56)50-21-17-20-32(50)37(53)45-29(22-28-18-15-14-16-19-28)40-47-31(24-59-40)36(52)49-34(27(6)58-43(9,10)13-3)39(55)46-30(35(51)48-33)23-57-42(7,8)12-2/h12-16,18-19,25-27,29-34H,2-3,11,17,20-24H2,1,4-10H3,(H,44,54)(H,45,53)(H,46,55)(H,48,51)(H,49,52)/t25-,26-,27+,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

UTERRJKSLJLXTA-LVPVHDLMSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C3=N[C@@H](CS3)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)COC(C)(C)C=C)[C@@H](C)OC(C)(C)C=C)CC4=CC=CC=C4)C

SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C3=NC(CS3)C(=O)NC(C(=O)NC(C(=O)N1)COC(C)(C)C=C)C(C)OC(C)(C)C=C)CC4=CC=CC=C4)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C3=NC(CS3)C(=O)NC(C(=O)NC(C(=O)N1)COC(C)(C)C=C)C(C)OC(C)(C)C=C)CC4=CC=CC=C4)C

synonyms

cyclo(Ala-Pro-Phe-Ser(thiaz)-Thr(rprenyl)-Ser(rprenyl)-Ile)
cyclop(alanyl-prolyl-phenylalanyl-seryl(thiaz)-Thr(rprenyl)-Ser(rprenyl)-isoleucyl)
trunkamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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